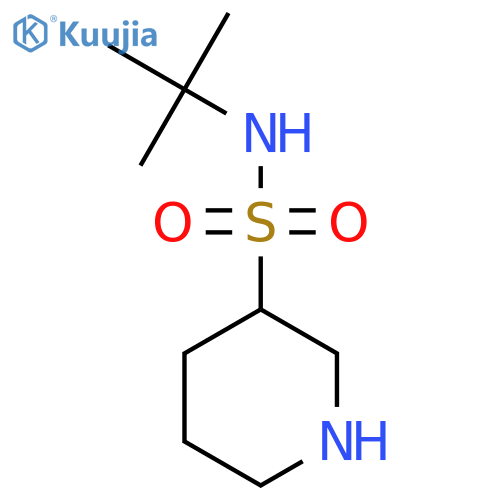Cas no 1016790-45-6 (N-tert-butylpiperidine-3-sulfonamide)

1016790-45-6 structure
商品名:N-tert-butylpiperidine-3-sulfonamide
N-tert-butylpiperidine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1016790-45-6
- N-tert-butylpiperidine-3-sulfonamide
- EN300-5482166
- AKOS000181151
-
- インチ: 1S/C9H20N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h8,10-11H,4-7H2,1-3H3
- InChIKey: XUVYAXODYLSORD-UHFFFAOYSA-N
- ほほえんだ: S(C1CNCCC1)(NC(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 220.12454906g/mol
- どういたいしつりょう: 220.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 66.6Ų
N-tert-butylpiperidine-3-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5482166-0.05g |
N-tert-butylpiperidine-3-sulfonamide |
1016790-45-6 | 0.05g |
$671.0 | 2023-05-26 | ||
| Enamine | EN300-5482166-1.0g |
N-tert-butylpiperidine-3-sulfonamide |
1016790-45-6 | 1g |
$800.0 | 2023-05-26 | ||
| Enamine | EN300-5482166-10.0g |
N-tert-butylpiperidine-3-sulfonamide |
1016790-45-6 | 10g |
$3438.0 | 2023-05-26 | ||
| Enamine | EN300-5482166-5.0g |
N-tert-butylpiperidine-3-sulfonamide |
1016790-45-6 | 5g |
$2318.0 | 2023-05-26 | ||
| Enamine | EN300-5482166-0.1g |
N-tert-butylpiperidine-3-sulfonamide |
1016790-45-6 | 0.1g |
$703.0 | 2023-05-26 | ||
| Enamine | EN300-5482166-0.5g |
N-tert-butylpiperidine-3-sulfonamide |
1016790-45-6 | 0.5g |
$768.0 | 2023-05-26 | ||
| Enamine | EN300-5482166-0.25g |
N-tert-butylpiperidine-3-sulfonamide |
1016790-45-6 | 0.25g |
$735.0 | 2023-05-26 | ||
| Enamine | EN300-5482166-2.5g |
N-tert-butylpiperidine-3-sulfonamide |
1016790-45-6 | 2.5g |
$1568.0 | 2023-05-26 |
N-tert-butylpiperidine-3-sulfonamide 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
1016790-45-6 (N-tert-butylpiperidine-3-sulfonamide) 関連製品
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
